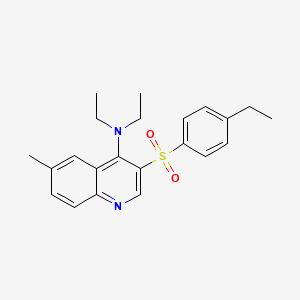

(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

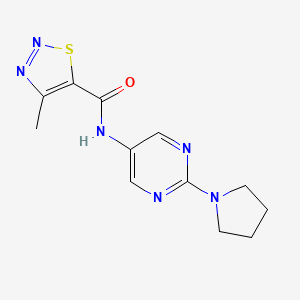

“(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate” is a chemical compound with the CAS Number 66338-99-6 . It has a molecular formula of C26H23N3O3S and a molecular weight of 457.54400 . This compound is also known by several synonyms, including ethyl (Z)-2-hydroxyimino-2-(2-tritylaminothiazol-4-yl)acetate .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 457.54400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified . The LogP value, which indicates the compound’s lipophilicity, is 5.36150 .Aplicaciones Científicas De Investigación

Synthesis Techniques

Synthesis Process Optimization

The synthesis of Ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl) acetate involves a series of steps, including oxidation, bromination, and cyclic condensation, with the total yield reaching up to 54%. The process has been refined over time, simplifying operations and reducing production costs while improving yields (Wang Li, 2007; L. Jing, 2003).

Derivative Synthesis

Derivatives of Ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl) acetate have been synthesized under various conditions, indicating the compound's versatility in forming different chemical structures. For instance, ethyl(Z)-2-(2-aminothiazol-4-yl)-2-(l-t-butoxycarbonyl-l-methyl)ethoxyimino acetate was synthesized at 45℃, yielding up to 89.6% (Wang Yu-huan, 2008).

Chemical Interactions and Transformations

- Reactivity and Interaction: The compound's reactivity has been explored in various studies, leading to the creation of novel chemical structures. For instance, interactions with different arylidinemalononitrile derivatives and reaction with 2-(ethoxymethylene)-malononitrile have been documented, highlighting the compound's potential in synthetic chemistry (H. M. Mohamed, 2021; H. M. Mohamed, 2014).

Synthesis Applications in Peptide Bond Formation and Antibacterial Activity

Peptide Bond Formation

Ethyl 2-cyano-2-(hydroxyimino)acetate has been utilized in the synthesis of α-ketoamide derivatives and peptide bond formation, showing effectiveness in terms of purity and yield, and indicating its potential utility in peptide chemistry (A. El‐Faham et al., 2013; Ramon Subirós‐Funosas et al., 2014).

Antibacterial Activity

Novel derivatives of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino) acetate have been synthesized and tested for antibacterial activities against various pathogens, showing promising results and highlighting potential applications in antimicrobial drug development (Ma Xi-han, 2011).

Propiedades

IUPAC Name |

ethyl (2Z)-2-hydroxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3S/c1-2-32-24(30)23(29-31)22-18-33-25(27-22)28-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,31H,2H2,1H3,(H,27,28)/b29-23- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFBLNMRJSAFAA-FAJYDZGRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]acetamide](/img/structure/B2587505.png)

![2-({2-hexyl-6-methyl-5,7-dioxo-8-propyl-5H,6H,7H,8H-pyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetic acid](/img/structure/B2587508.png)

![2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B2587523.png)

![[1-(2-Chloro-4-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2587524.png)